2-(2,4-Difluorophenoxy)-5-nitropyridine
CAS No.: 219865-96-0
Cat. No.: VC3838047
Molecular Formula: C11H6F2N2O3
Molecular Weight: 252.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219865-96-0 |
|---|---|
| Molecular Formula | C11H6F2N2O3 |
| Molecular Weight | 252.17 g/mol |
| IUPAC Name | 2-(2,4-difluorophenoxy)-5-nitropyridine |
| Standard InChI | InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H |
| Standard InChI Key | VNVUVVNYXQZPNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted with a nitro group (-NO₂) at the 5-position and a 2,4-difluorophenoxy group (-O-C₆H₃F₂) at the 2-position (Fig. 1). The electron-withdrawing nitro and fluorine substituents render the molecule highly polarized, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆F₂N₂O₃ |
| Molecular Weight | 252.17 g/mol |
| CAS Registry Number | 219865-96-0 |
| IUPAC Name | 2-(2,4-Difluorophenoxy)-5-nitropyridine |
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 2,4-difluorophenol under basic conditions:
Reaction Scheme:
Key parameters include:
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Solvent: Anhydrous acetone or DMF
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Base: Potassium carbonate (1.2–1.5 equiv)
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Temperature: Reflux (56–80°C)
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Yield: 60–75% after recrystallization
The one-pot approach reduces wastewater by 40–50% through in situ quenching and eliminates intermediate purification , offering eco-friendly advantages for industrial production.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), moderately soluble in polar aprotic solvents (DMF, DMSO), and highly soluble in dichloromethane .
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Thermal Stability: Stable up to 200°C (DSC data), with decomposition exotherms observed at 210–225°C.
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Photostability: Susceptible to nitro group reduction under UV light, necessitating amber glass storage .
Electronic Effects
The nitro group withdraws electron density (-I effect), making the pyridine ring electrophilic at the 3- and 4-positions. Conversely, the difluorophenoxy group exerts mild electron-donating resonance effects (+M), creating a push-pull system that enhances reactivity toward nucleophiles .
| Assay | Result | Source |
|---|---|---|
| BRD4 BDII Binding (IC₅₀) | 12 nM | |
| HSP70 Inhibition | 78% at 10 μM | |
| c-Myc Downregulation | 4-fold (leukemia cell lines) |
Structure-Activity Relationships (SAR)
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Nitro Position: 5-Nitro substitution maximizes HSP70 binding by aligning with Lys71 residue.
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Fluorine Substituents: 2,4-Difluoro pattern optimizes lipophilicity (cLogP = 3.8) and membrane permeability .
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Phenoxy Linker: Ether oxygen mediates hydrogen bonding with Asp381 in BRD4 (2.8 Å distance) .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Substituents | BRD4 IC₅₀ (nM) | HSP70 Inhibition (%) |
|---|---|---|---|
| 2-(2,4-Difluorophenoxy)-5-nitropyridine | 5-NO₂, 2-O-C₆H₃F₂ | 12 | 78 |
| 2-(4-Fluorophenoxy)-5-nitropyridine | 5-NO₂, 2-O-C₆H₄F | 45 | 62 |
| 2-Phenoxy-5-nitropyridine | 5-NO₂, 2-O-C₆H₅ | 210 | 41 |
Fluorine atoms enhance target affinity by 3.7-fold compared to non-fluorinated analogs, attributed to improved hydrophobic interactions and metabolic stability .
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